molecular formula C25H27N3O5S B2576528 N-(3,5-dimethoxyphenyl)-2-((3-isopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 899755-52-3

N-(3,5-dimethoxyphenyl)-2-((3-isopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2576528
CAS No.: 899755-52-3
M. Wt: 481.57
InChI Key: VRSSUFPHAFAHPC-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-2-((3-isopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide is a heterocyclic compound featuring a benzofuropyrimidinone core substituted with an isopentyl group at position 3 and a thioacetamide-linked 3,5-dimethoxyphenyl moiety. The 3,5-dimethoxyphenyl group may enhance solubility, while the isopentyl chain could influence lipophilicity and membrane permeability.

Properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-[[3-(3-methylbutyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O5S/c1-15(2)9-10-28-24(30)23-22(19-7-5-6-8-20(19)33-23)27-25(28)34-14-21(29)26-16-11-17(31-3)13-18(12-16)32-4/h5-8,11-13,15H,9-10,14H2,1-4H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRSSUFPHAFAHPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC(=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,5-dimethoxyphenyl)-2-((3-isopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide is a complex organic compound with potential biological activities. This article aims to explore its biological activity, including its mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

  • IUPAC Name : this compound
  • Molecular Formula : C27H33N3O5S
  • Molecular Weight : 511.6 g/mol
PropertyValue
Molecular FormulaC27H33N3O5S
Molecular Weight511.6 g/mol
DensityNot Available
Boiling PointNot Available
Melting PointNot Available

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that this compound may act as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan metabolism and immune regulation . By inhibiting IDO activity, the compound may enhance immune responses and exhibit anti-cancer properties.

Therapeutic Potential

  • Cancer Treatment : The inhibition of IDO has been linked to improved efficacy of cancer therapies. By blocking this enzyme, the compound may help in overcoming tumor-induced immunosuppression, thereby enhancing the effectiveness of conventional treatments such as chemotherapy and immunotherapy .
  • Immunomodulation : The compound's ability to modulate immune responses makes it a candidate for treating autoimmune diseases and conditions associated with chronic inflammation.

Case Studies and Research Findings

Several studies have investigated the biological effects of compounds similar to this compound:

  • Study on IDO Inhibition : A study demonstrated that IDO inhibitors can significantly improve T-cell responses in cancer patients undergoing treatment. The results indicated that compounds targeting IDO could potentially enhance the effectiveness of existing cancer therapies .
  • Immunosuppression in HIV : Another investigation highlighted the role of IDO in HIV infection-related immunosuppression. Compounds that inhibit IDO were shown to restore immune function in infected individuals, suggesting a therapeutic avenue for managing HIV-associated complications .

Summary of Findings

The biological activity of this compound is primarily linked to its inhibitory effects on IDO. This action has significant implications for cancer treatment and the management of immune-related disorders.

Comparison with Similar Compounds

Thieno[3,2-d]pyrimidinone vs. Benzofuro[3,2-d]pyrimidinone

A closely related compound, 2-{[3-(3,5-difluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide (RN: 1260989-72-7), replaces the benzofuropyrimidinone core with a thienopyrimidinone system. The 3,5-difluorophenyl substituent (vs. isopentyl) introduces electronegative fluorine atoms, which may enhance metabolic stability but reduce hydrophobic interactions .

Hexahydrobenzo Thieno Pyrimidine Derivatives

The compound N-(2-isopropylphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide (CAS: 476485-64-0) incorporates a saturated hexahydrobenzo ring, increasing conformational flexibility. The 4-methoxyphenyl and isopropylphenyl groups may improve target selectivity in kinase inhibition compared to the isopentyl group in the parent compound .

Substituent Variations

Alkyl Chain Modifications

N-(3,5-dimethoxyphenyl)-2-[[3-(3-ethoxypropyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide (CAS: 872207-50-6) replaces the isopentyl group with a 3-ethoxypropyl chain.

Aromatic vs. Aliphatic Substituents

The compound 2-((3-(3,5-dimethoxyphenyl)-4-oxo-3,4-dihydropyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide (Compound 19) features a trifluoromethylbenzothiazole group instead of the 3,5-dimethoxyphenyl moiety. The trifluoromethyl group enhances electron-withdrawing effects and bioavailability, while the benzothiazole ring may confer CK1 kinase inhibitory activity .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
N-(3,5-dimethoxyphenyl)-2-((3-isopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide Benzofuro[3,2-d]pyrimidinone 3-isopentyl, 3,5-dimethoxyphenyl ~520 (estimated) High lipophilicity, kinase inhibition?
2-{[3-(3,5-difluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide Thieno[3,2-d]pyrimidinone 3,5-difluorophenyl 502.46 Enhanced metabolic stability
N-(3,5-dimethoxyphenyl)-2-[[3-(3-ethoxypropyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide Benzofuro[3,2-d]pyrimidinone 3-ethoxypropyl 536.58 Improved solubility
Compound 19 Pyrimidinone Trifluoromethylbenzothiazole 576.51 CK1 inhibition (IC50 ~50 nM)

Key Findings

Substituent Effects :

  • Isopentyl vs. Ethoxypropyl : Longer alkyl chains (isopentyl) increase lipophilicity, while ethoxypropyl enhances solubility .
  • Halogenation : Fluorine substituents improve metabolic stability and binding through halogen bonds .

Activity Correlation : Trifluoromethyl groups in benzothiazole derivatives correlate with potent kinase inhibition (e.g., CK1 IC50 ~50 nM) .

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